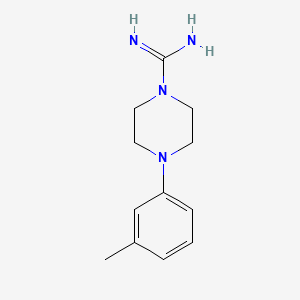

4-(3-Methylphenyl)piperazine-1-carboximidamide

Description

Properties

IUPAC Name |

4-(3-methylphenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-10-3-2-4-11(9-10)15-5-7-16(8-6-15)12(13)14/h2-4,9H,5-8H2,1H3,(H3,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPAHFQRYYPXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)piperazine-1-carboximidamide typically involves the reaction of 3-methylphenylamine with piperazine-1-carboximidamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are fed into a reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkylating agents such as methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-Methylphenyl)piperazine-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development for treating various diseases.

Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : Meta-substituted derivatives (e.g., 3-methoxy, 3-CF₃) generally exhibit lower synthetic yields than para-substituted analogs (e.g., 4-methoxy, 54% yield) due to steric and electronic challenges during synthesis .

- Electronic Effects : Electron-withdrawing groups (EWGs) like trifluoromethyl (Compound 9) reduce yields but may enhance receptor binding affinity, while electron-donating groups (EDGs) like methyl or methoxy improve lipophilicity .

Pharmacological Implications

Compounds in this class, such as 4-(3-methoxyphenyl)piperazine-1-carboximidamide (7), demonstrate potent TAAR1 agonist activity . The 3-methylphenyl analog is hypothesized to exhibit similar activity but with altered pharmacokinetics due to its lower polarity. For example:

- Receptor Binding : Meta-substituted analogs may adopt distinct conformations due to substituent bulk, affecting TAAR1 activation efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Methylphenyl)piperazine-1-carboximidamide, and how can purity be maximized?

- Methodology : The synthesis typically involves coupling 3-methylaniline with a piperazine-carboximidamide precursor using carbodiimide-based coupling agents (e.g., EDCI or DCC) under inert conditions. Solvents like acetonitrile or dichloromethane are used at controlled temperatures (0–25°C). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane gradients) ensures >95% purity. Yield optimization requires stoichiometric control of reagents and reaction time monitoring via TLC .

Q. How can researchers reliably characterize the structure and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methyl groups at δ 2.3–2.5 ppm).

- Elemental analysis (C, H, N) to validate stoichiometry (e.g., calculated C: 62.1%, H: 7.2%, N: 20.3%).

- HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>98% area) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

- Methodology :

- Water solubility : Shake-flask method with UV-Vis quantification (e.g., 0.5–1.2 mg/mL in PBS pH 7.4).

- LogP : Reverse-phase HPLC using octanol/water partitioning or computational tools like Molinspiration.

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 155–160°C) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced target affinity?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to modulate π-π interactions. Piperazine N-alkylation (e.g., methyl, ethyl) alters basicity and membrane permeability.

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., dopamine receptors, carbonic anhydrases). Validate with radioligand displacement assays (IC₅₀ values) .

Q. What experimental strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodology :

- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.

- Orthogonal validation : Confirm enzyme inhibition (e.g., hCA II) via both fluorometric and colorimetric assays.

- Meta-analysis : Compare results with structurally similar compounds (e.g., 1-(2-fluorophenyl)piperazine derivatives) to identify trends .

Q. How can computational reaction design accelerate the synthesis of novel this compound analogs?

- Methodology :

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and optimize reaction pathways (e.g., amide bond formation).

- Machine learning : Train models on PubChem reaction data to predict feasible reagents (e.g., coupling agents) and solvent systems.

- Retrosynthetic planning : Tools like Pistachio prioritize routes with high atom economy (>70%) .

Q. What advanced chromatographic methods are recommended for analyzing degradation products or metabolites?

- Methodology :

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water). Monitor m/z transitions for parent ion (e.g., 289.2 → 148.1) and potential metabolites.

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify stability liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.